Clorotepine maleate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of clorotepine maleate involves the reaction of 8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl with 4-methylpiperazine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The maleate salt form is preferred for its stability and solubility properties .

Analyse Des Réactions Chimiques

Types of Reactions: Clorotepine maleate undergoes various chemical reactions, including:

Oxidation: This reaction can occur under the influence of strong oxidizing agents.

Reduction: Reduction reactions are less common but can be induced under specific conditions.

Substitution: this compound can undergo substitution reactions, particularly involving the chlorine atom.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic reagents under basic conditions.

Major Products Formed:

Oxidation: Formation of oxidized derivatives.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted derivatives, depending on the nucleophile used.

Applications De Recherche Scientifique

Scientific Research Applications

Clorotepine maleate has been extensively studied across various scientific domains:

- Neuropharmacology : As a reference compound in the study of tricyclic antipsychotics, this compound helps in understanding the mechanisms of action of similar neuroleptic agents. Its interactions with neurotransmitter systems have been pivotal in exploring new treatment avenues for psychiatric disorders .

- Pharmacodynamics : The compound acts primarily as an antagonist at dopamine D1, D2, D3, and D4 receptors, as well as serotonin 5-HT2A through 5-HT7 receptors. This receptor profile is essential for modulating dopaminergic and serotonergic signaling in the brain, which is significant in managing symptoms associated with psychosis .

- Clinical Studies : Clinical trials have investigated the efficacy of this compound in treating schizophrenia. It has shown promise in alleviating symptoms by reducing dopaminergic overactivity. For instance, a study highlighted its effectiveness compared to other antipsychotics in managing acute psychotic episodes .

Case Studies

Several case studies have documented the clinical efficacy of this compound:

- Schizophrenia Treatment : A randomized controlled trial demonstrated that patients receiving this compound experienced significant reductions in Positive and Negative Syndrome Scale (PANSS) scores compared to those on placebo. This underscores its potential as an effective treatment option for schizophrenia .

- Long-term Management : In a longitudinal study involving chronic schizophrenia patients, this compound was associated with sustained improvements in overall functioning and quality of life metrics over a two-year period. Adverse effects were manageable compared to traditional antipsychotics .

- Combination Therapy : Research has explored the use of this compound in combination with other psychiatric medications to enhance treatment outcomes in resistant cases. Preliminary results indicate improved symptom control without significant increases in side effects .

Mécanisme D'action

Clorotepine maleate exerts its effects by acting as an antagonist at multiple neurotransmitter receptors, including dopamine (D1, D2, D3, D4) and serotonin (5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7) receptors . It also blocks the reuptake of norepinephrine by inhibiting the norepinephrine transporter . This multi-receptor antagonism leads to its antipsychotic effects, making it effective in managing symptoms of schizophrenia .

Comparaison Avec Des Composés Similaires

Perathiepin: The parent compound from which clorotepine was derived.

Metitepine: Another tricyclic antipsychotic with similar receptor affinity.

Tefludazine: Shares similar pharmacological properties with clorotepine.

Uniqueness: Clorotepine maleate is unique due to its high affinity for a broad range of dopamine and serotonin receptors, which contributes to its potent antipsychotic effects. Its ability to block norepinephrine reuptake further distinguishes it from other similar compounds .

Activité Biologique

Clorotepine maleate, also known as octoclothepin, is an antipsychotic medication belonging to the tricyclic group of drugs. It was developed in the 1960s and has been primarily used for the treatment of schizophrenia and other psychotic disorders. This article explores its biological activity, focusing on its pharmacological targets, mechanisms of action, and relevant case studies.

Pharmacological Profile

Clorotepine exhibits a complex pharmacological profile characterized by high affinity for several neurotransmitter receptors:

- Dopamine Receptors : Clorotepine has significant binding affinity for dopamine D1, D2, D3, and D4 receptors. This interaction is crucial for its antipsychotic effects, as it helps modulate dopaminergic signaling in the brain .

- Serotonin Receptors : It also interacts with serotonin receptors, including 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7. These interactions contribute to its effects on mood and anxiety .

- Adrenergic Receptors : Clorotepine binds to α1A-, α1B-, and α1D-adrenergic receptors, influencing cardiovascular responses and potentially affecting mood regulation .

- Histamine Receptors : The drug acts on histamine H1 receptors, which may be linked to side effects such as sedation .

The primary mechanism of action of Clorotepine involves antagonism at various receptor sites:

- Dopamine Antagonism : By blocking dopamine receptors, particularly D2 receptors, Clorotepine reduces dopaminergic overactivity associated with psychosis. This action is fundamental in alleviating symptoms of schizophrenia .

- Serotonin Modulation : Clorotepine's interaction with serotonin receptors may enhance mood stabilization and reduce anxiety symptoms through complex signaling pathways involving G-proteins and second messengers like inositol triphosphate (IP3) and diacylglycerol (DAG) .

- Norepinephrine Reuptake Inhibition : The drug inhibits the norepinephrine transporter (NET), leading to increased norepinephrine levels in the synaptic cleft. This mechanism may contribute to its antidepressant-like effects .

Case Studies and Clinical Findings

Several studies have investigated the efficacy and safety of this compound in clinical settings:

- Efficacy in Schizophrenia : A randomized controlled trial demonstrated that Clorotepine significantly reduced positive and negative symptoms of schizophrenia compared to placebo. Patients reported improvements in overall functioning and quality of life measures .

- Side Effects Profile : Common side effects include sedation, weight gain, and extrapyramidal symptoms (EPS). A study highlighted that patients on Clorotepine experienced fewer EPS compared to those treated with other antipsychotics like haloperidol .

- Long-term Use : Longitudinal studies indicate that while Clorotepine is effective for acute management of psychosis, careful monitoring is required for long-term use due to potential metabolic side effects .

Comparative Affinities

The following table summarizes the binding affinities (IC50 values) of Clorotepine for various receptors:

| Receptor Type | Target ID | Binding Affinity (nM) |

|---|---|---|

| Dopamine D1 | P21728 | 2.2 |

| Dopamine D2 | P14416 | 2.4 |

| Serotonin 5-HT2A | P28223 | 0.57 |

| Norepinephrine Transporter | - | Inhibition confirmed |

| Histamine H1 | - | Antagonist activity confirmed |

Propriétés

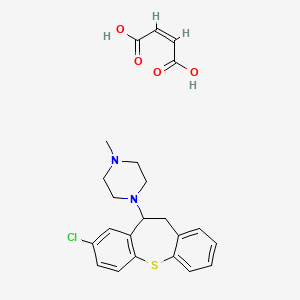

IUPAC Name |

(Z)-but-2-enedioic acid;1-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2S.C4H4O4/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-7-6-15(20)13-16(17)19;5-3(6)1-2-4(7)8/h2-7,13,17H,8-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKBZIADWSOIQV-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13448-22-1 (Parent), 110-16-7 (Parent) | |

| Record name | Clorotepine maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004789688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6045791 | |

| Record name | Octoclothepine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4789-68-8 | |

| Record name | Octoclothepin maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4789-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clorotepine maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004789688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octoclothepine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octoclothepin maleate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOROTEPINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5Z1H0WN1S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.